molecular formula C18H11FN6O B2683526 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 847037-30-3

2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B2683526
CAS No.: 847037-30-3
M. Wt: 346.325
InChI Key: CRCABYNGMXJEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry as inhibitors of various enzymes and receptors. The presence of a fluorophenyl group enhances its pharmacokinetic properties, making it a promising candidate for drug development.

Mechanism of Action

Target of Action

The primary target of the compound 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound this compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The compound this compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

The result of the action of the compound this compound is the inhibition of cell proliferation. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Core

      Starting Materials: 4-fluorobenzaldehyde, hydrazine hydrate, and 2-aminopyrimidine.

      Reaction Conditions: The initial step involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then reacts with 2-aminopyrimidine under reflux conditions in the presence of a suitable catalyst to form the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.

  • Functionalization with Phenol

      Starting Materials: The synthesized pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core and phenol.

      Reaction Conditions: The core compound is then functionalized with phenol through a nucleophilic substitution reaction, typically in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and increase yields.

    Purification Techniques: Advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, potentially altering its electronic properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: Similar core structure but different functional groups, often used as kinase inhibitors.

    Triazolopyrimidine Derivatives: Variants with different substituents, also explored for their biological activities.

Uniqueness

2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is unique due to the presence of the fluorophenyl group, which enhances its pharmacokinetic properties and biological activity. Its specific structure allows for potent inhibition of CDK2, making it a valuable compound in cancer research .

Biological Activity

2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its significant biological activities. This compound features a unique structural configuration that includes pyrazole, triazole, and pyrimidine rings, which contribute to its potential therapeutic applications.

  • Molecular Formula : C18H11FN6O
  • Molecular Weight : 346.3 g/mol
  • Structural Features : The compound contains multiple ring systems that enhance its biological activity and reactivity.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, disrupting its function and promoting cancer cell death .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
    • Induces apoptosis and cell cycle arrest through CDK2 inhibition.
  • Antimicrobial Properties :
    • Potential applications in developing new antimicrobial agents due to observed activity against various pathogens.
  • Antitubercular Activity :
    • Related compounds have shown moderate antitubercular activities with varying modes of action against Mycobacterium tuberculosis (Mtb) .

Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 cells revealed:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity.
  • Mechanism : Flow cytometry analysis showed an increase in apoptotic cells after treatment with the compound.

Study 2: Antimicrobial Evaluation

In another investigation focusing on its antimicrobial properties:

  • Tested Pathogens : The compound was evaluated against Staphylococcus aureus and Escherichia coli.
  • Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathogenObserved EffectReference
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AnticancerHCT-116 (colon cancer)Induces apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
AntitubercularMycobacterium tuberculosisModerate activity

Properties

IUPAC Name

2-[10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN6O/c19-11-5-7-12(8-6-11)25-17-14(9-21-25)18-22-16(23-24(18)10-20-17)13-3-1-2-4-15(13)26/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCABYNGMXJEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.